![molecular formula C19H15Cl2N3O2 B280601 Methyl 4-(2,3-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B280601.png)
Methyl 4-(2,3-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(2,3-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, also known as DMH1, is a small molecule inhibitor of bone morphogenetic protein (BMP) signaling. BMPs are a group of growth factors that play a crucial role in embryonic development, tissue homeostasis, and disease pathogenesis. DMH1 has been shown to selectively inhibit BMP type I receptors, thereby blocking downstream signaling events.
Mecanismo De Acción
Methyl 4-(2,3-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate selectively inhibits BMP type I receptors, including ALK2, ALK3, and ALK6, by binding to the kinase domain and preventing phosphorylation of downstream signaling molecules. This leads to the inhibition of Smad-dependent and Smad-independent pathways, which are essential for BMP-mediated cellular responses.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BMP-induced osteoblast differentiation, chondrogenesis, and adipogenesis in vitro. In addition, this compound has been reported to reduce the growth and metastasis of cancer cells in animal models. This compound has also been shown to improve cardiac function and reduce fibrosis in a mouse model of myocardial infarction. However, the physiological effects of this compound in humans are still unknown.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Methyl 4-(2,3-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is its selectivity for BMP type I receptors, which allows for the specific inhibition of BMP signaling without affecting other signaling pathways. This compound is also relatively easy to synthesize and has good stability under normal laboratory conditions. However, this compound has some limitations for lab experiments, including its low solubility in aqueous solutions and its relatively low potency compared to other BMP inhibitors.
Direcciones Futuras
There are several future directions for the research on Methyl 4-(2,3-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate. First, further studies are needed to investigate the physiological effects of this compound in humans, including its safety and efficacy as a therapeutic agent. Second, the development of more potent and selective BMP inhibitors could lead to the discovery of new therapeutic targets for various diseases. Third, the use of this compound in combination with other drugs or therapies could enhance its therapeutic potential. Finally, the application of this compound in tissue engineering and regenerative medicine could lead to the development of new strategies for tissue repair and regeneration.
Métodos De Síntesis
The synthesis of Methyl 4-(2,3-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves the condensation of 2,3-dichlorobenzaldehyde with 2-amino-4-methylpyrimidine, followed by the addition of 3-aminobenzoic acid and methyl chloroformate. The final product is obtained after purification by column chromatography. The yield of this compound is typically around 50%, and the compound is stable under normal laboratory conditions.
Aplicaciones Científicas De Investigación
Methyl 4-(2,3-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has been widely used as a research tool to study BMP signaling in various biological systems. It has been shown to inhibit BMP-induced osteoblast differentiation, chondrogenesis, and adipogenesis in vitro. In addition, this compound has been used to investigate the role of BMP signaling in cancer, cardiovascular disease, and neurodegeneration. This compound has also been used in animal models to study the effects of BMP inhibition on embryonic development and tissue regeneration.
Propiedades
Fórmula molecular |
C19H15Cl2N3O2 |
|---|---|
Peso molecular |
388.2 g/mol |
Nombre IUPAC |
methyl 4-(2,3-dichlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C19H15Cl2N3O2/c1-10-15(18(25)26-2)17(11-6-5-7-12(20)16(11)21)24-14-9-4-3-8-13(14)23-19(24)22-10/h3-9,17H,1-2H3,(H,22,23) |
Clave InChI |
KKAQHCPNQGCELR-UHFFFAOYSA-N |
SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C(=CC=C4)Cl)Cl)C(=O)OC |
SMILES canónico |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=C(C(=CC=C4)Cl)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


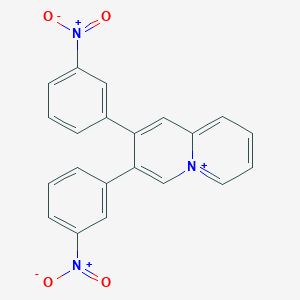
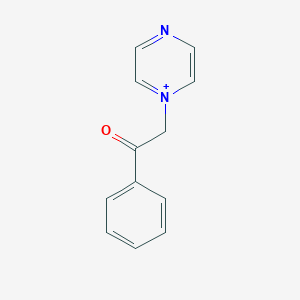
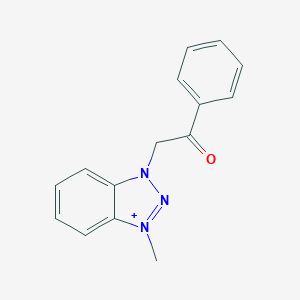
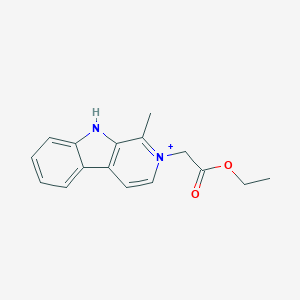
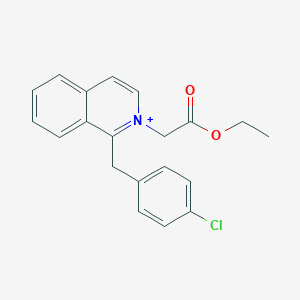
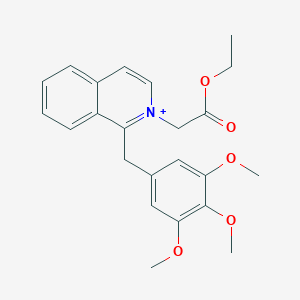
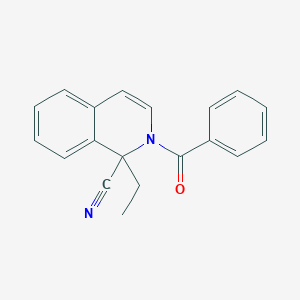
![4-Methylphenyl 7-methylpyrrolo[1,2-c]pyrimidin-3-yl sulfone](/img/structure/B280531.png)
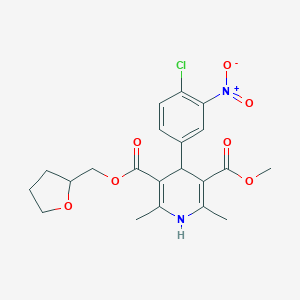
![3-(2-{4-[(4-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280535.png)
![3-(2-{4-[(2-Chlorophenyl)sulfonyl]-1-piperazinyl}ethyl) 5-methyl 4-{3-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280536.png)
![3-Methyl 5-{2-[(3-pyridinylcarbonyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280537.png)
![3-[2-(Dimethylamino)ethyl] 5-{2-[(2-hydroxybenzoyl)amino]ethyl} 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280539.png)
![3-{2-[(2-Hydroxybenzoyl)amino]ethyl} 5-(tetrahydro-2-furanylmethyl) 4-{2-nitrophenyl}-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B280541.png)
